molecular formula C13H21NO3S B2961307 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide CAS No. 881474-48-2

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide

Cat. No.: B2961307
CAS No.: 881474-48-2
M. Wt: 271.38
InChI Key: GBZMTPQPNUAPGO-UHFFFAOYSA-N
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Description

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with tert-butyl, ethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the tert-butyl, ethyl, and methoxy substituents. One common method involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-tert-butyl-2-methoxybenzoic acid, while reduction of the sulfonamide group may produce 5-tert-butyl-2-methoxybenzenethiol .

Scientific Research Applications

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The tert-butyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-2-methoxybenzenesulfonamide
  • N-ethyl-2-methoxybenzenesulfonamide
  • 5-tert-butyl-N-methyl-2-methoxybenzenesulfonamide

Uniqueness

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both tert-butyl and ethyl groups, along with the methoxy group, imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects.

Properties

IUPAC Name

5-tert-butyl-N-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-14-18(15,16)12-9-10(13(2,3)4)7-8-11(12)17-5/h7-9,14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZMTPQPNUAPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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